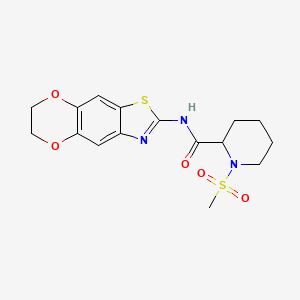

(S)-VU0637120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSQVBRMGFLMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-VU0637120: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of the Neuropeptide Y4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120 is a novel, selective small molecule antagonist of the neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the Y4R and its impact on downstream signaling pathways. The information presented herein is a synthesis of data from in vitro and in vivo studies, intended to serve as a comprehensive resource for researchers in the fields of pharmacology and drug development.

Introduction

The neuropeptide Y (NPY) system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and its cognate receptors (Y1, Y2, Y4, Y5), plays a critical role in regulating various physiological processes, including appetite, energy expenditure, and metabolism. The Y4 receptor, preferentially activated by pancreatic polypeptide, has emerged as a promising therapeutic target for metabolic diseases. This compound has been identified as a first-in-class selective negative allosteric modulator (NAM) of the Y4R, offering a valuable tool for probing the receptor's function and a potential lead compound for therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effect on the Y4 receptor through a negative allosteric modulation mechanism. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide. This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligand, thereby inhibiting downstream signaling.

Binding Characteristics

This compound binds to an allosteric pocket located within the transmembrane domains of the Y4 receptor. This binding is characterized by the following quantitative parameters:

| Parameter | Value | Assay Type |

| IC50 | 2.7 µM | In vitro functional assay |

| KB | 300-400 nM | Radioligand binding assay |

Table 1: Binding Affinity of this compound for the Y4 Receptor.

Signaling Pathways

The neuropeptide Y4 receptor is primarily coupled to the inhibitory G protein, Gαi. Activation of the Y4R by its endogenous ligand, pancreatic polypeptide, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key pathway in the regulation of cellular metabolism.

This compound, as a negative allosteric modulator, attenuates this Gαi-mediated signaling in the presence of pancreatic polypeptide.

In addition to the G protein-dependent pathway, GPCRs can also signal through β-arrestin recruitment, which can lead to receptor internalization and activation of distinct downstream signaling cascades. The effect of this compound on β-arrestin recruitment to the Y4R is an important area of investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (KB) of this compound for the Y4 receptor.

Materials:

-

Membranes from cells stably expressing the human Y4 receptor.

-

[125I]-PYY (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a constant concentration of [125I]-PYY, the cell membranes, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled Y4R agonist (e.g., human pancreatic polypeptide).

-

Data are analyzed using non-linear regression to determine the Ki value, which is then converted to KB.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

Objective: To assess the effect of this compound on pancreatic polypeptide-induced β-arrestin recruitment to the Y4 receptor.

Materials:

-

CHO-K1 cells stably co-expressing the human Y4R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

Pancreatic polypeptide.

-

This compound.

-

Cell culture medium.

-

PathHunter® detection reagents.

-

Luminometer.

Procedure:

-

Seed the engineered cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Add a fixed concentration of pancreatic polypeptide (e.g., EC80) to the wells.

-

Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

-

Add PathHunter® detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a luminometer.

-

Data are analyzed to determine the IC50 of this compound for the inhibition of PP-induced β-arrestin recruitment.

In Vivo Glucose Tolerance Test (Mouse Model)

Objective: To evaluate the in vivo efficacy of this compound on glucose metabolism.

Materials:

-

Male C57BL/6J mice.

-

This compound formulated for in vivo administration (e.g., in a vehicle of 10% DMSO, 10% Tween-80, 80% water).

-

Glucose solution (e.g., 2 g/kg in sterile saline).

-

Glucometer and test strips.

Procedure:

-

House mice under standard conditions and acclimate them to handling.

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the glucose challenge.

-

At time 0, measure baseline blood glucose from a tail snip.

-

Immediately administer the glucose solution via intraperitoneal injection.

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

-

Statistically analyze the differences in glucose tolerance between the this compound-treated and vehicle-treated groups.

Summary of Quantitative Data

| Assay | Parameter | This compound |

| Radioligand Binding | KB (nM) | 300 - 400 |

| In Vitro Functional Assay | IC50 (µM) | 2.7 |

| In Vivo Glucose Tolerance | Effect on Glucose AUC | To be determined from specific study data |

Table 2: Summary of Quantitative Data for this compound.

Conclusion

This compound is a potent and selective negative allosteric modulator of the neuropeptide Y4 receptor. Its mechanism of action involves binding to a transmembrane allosteric site, leading to the inhibition of Gαi-mediated signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the Y4 receptor. Further studies are warranted to fully elucidate the in vivo efficacy and pharmacokinetic properties of this compound and its analogues.

(S)-VU0637120: A Potent and Selective Allosteric Antagonist of the Neuropeptide Y4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-VU0637120 has emerged as a first-in-class, highly selective allosteric antagonist for the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor implicated in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of targeting the Y4 receptor.

Introduction

The Neuropeptide Y (NPY) system, comprising peptides NPY, peptide YY (PYY), and pancreatic polypeptide (PP), and its cognate receptors (Y1R, Y2R, Y4R, Y5R), plays a critical role in regulating various physiological processes, with a pronounced involvement in appetite and energy balance.[1] The Y4 receptor, preferentially activated by its endogenous ligand pancreatic polypeptide, is a key target for the development of therapeutics aimed at metabolic diseases such as obesity.[2] this compound, with the chemical name (S)-N-(6,7-dihydro-[3][4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, has been identified as a potent and selective antagonist of the Y4R.[1][2] Notably, it functions through an allosteric mechanism, binding to a site distinct from the orthosteric binding pocket of the endogenous ligand.[1] This unique mode of action offers potential advantages in terms of selectivity and modulation of receptor signaling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (S)-N-(6,7-dihydro-[3][4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide |

| Molecular Formula | C18H21N3O5S2 |

| Mechanism of Action | Selective Y4 Receptor Allosteric Antagonist |

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of this compound at the Human Y4 Receptor

| Assay Type | Parameter | Value (µM) |

| Functional Antagonism | IC50 | 2.7 |

Table 2: Selectivity Profile of this compound against other Human Neuropeptide Y Receptors

| Receptor Subtype | Functional Antagonism (IC50, µM) |

| Y1R | > 30 |

| Y2R | > 30 |

| Y5R | > 30 |

Data in Tables 1 and 2 are compiled from Schüß et al., 2021, J. Med. Chem.[1]

Y4 Receptor Signaling Pathways

The Y4 receptor is known to couple to multiple G protein signaling pathways, primarily through Gi/o and Gq proteins. Activation of these pathways leads to distinct downstream cellular responses. This compound, as an antagonist, inhibits these signaling cascades.

Caption: Y4 Receptor Signaling Pathways.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of Schüß et al., 2021, J. Med. Chem.[1]

Caption: General Synthesis Workflow.

In Vitro Functional Assays

-

HEK293 cells stably expressing the human Y4 receptor (HEK293-hY4R) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

This assay is used to assess the Gq-mediated signaling of the Y4 receptor.

-

Cell Plating: Seed HEK293-hY4R cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the agonist (e.g., human pancreatic polypeptide) at its EC80 concentration.

-

Assay Protocol:

-

Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

-

Add the this compound dilutions to the wells and incubate for a specified pre-incubation time (e.g., 15 minutes).

-

Add the agonist solution to all wells.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

This assay is used to assess the Gi/o-mediated signaling of the Y4 receptor.

-

Cell Plating: Seed HEK293-hY4R cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.

-

Assay Protocol:

-

Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).

-

Add serial dilutions of this compound to the wells.

-

Add the agonist (e.g., human pancreatic polypeptide) at its EC80 concentration.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: Calculate the IC50 values from the concentration-response curves.

Caption: In Vitro Assay Workflow.

In Vivo Experimental Design

While specific in vivo studies for this compound were not detailed in the primary reference, a general experimental design for evaluating a Y4R antagonist in a metabolic disease model is provided below.

-

Animal Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 12-16 weeks).

-

Groups:

-

Vehicle control

-

This compound (dose-ranging)

-

Positive control (e.g., a compound with known effects on food intake)

-

-

Drug Administration: Intraperitoneal (i.p.) or oral (p.o.) administration, once or twice daily.

-

Parameters to be Measured:

-

Acute food intake: Measure food consumption over a 24-hour period following a single dose.

-

Chronic body weight: Monitor body weight changes over a multi-week treatment period.

-

Body composition: Analyze fat and lean mass using techniques like DEXA or NMR.

-

Glucose homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Plasma biomarkers: Measure levels of glucose, insulin, lipids, and other relevant metabolic markers.

-

Conclusion

This compound represents a significant advancement in the development of selective tools to probe the function of the Y4 receptor. Its allosteric mode of antagonism and high selectivity make it a valuable pharmacological agent for both in vitro and in vivo investigations into the role of Y4R in health and disease. The detailed methodologies and data presented in this guide are intended to facilitate further research and drug discovery efforts targeting this important receptor.

References

- 1. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Function of (S)-VU0637120

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120 is a first-in-class, selective allosteric antagonist of the Neuropeptide Y4 receptor (Y4R).[1][2] This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, its impact on Y4R-mediated signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized for clarity, and signaling pathways are visualized using the DOT language. This document is intended to serve as a core resource for researchers in the fields of pharmacology, metabolic diseases, and drug development.

Introduction to this compound

This compound is a potent and selective tool compound for studying the physiological roles of the Y4 receptor. The Y4R, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of energy homeostasis, food intake, and gastrointestinal motility.[3][4] Its endogenous ligand is Pancreatic Polypeptide (PP).[3][4] this compound offers a unique opportunity to dissect the specific functions of the Y4R due to its selective antagonism.

Mechanism of Action

This compound functions as a negative allosteric modulator of the Y4R. It binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, PP.[2] This allosteric binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of PP, thereby inhibiting Y4R-mediated signaling.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 2.7 µM | Calcium Mobilization | HEK293 | [1] |

| KB | 300-400 nM | Radioligand Binding | - |

Table 2: Selectivity Profile of this compound

| Receptor | Fold Selectivity over Y4R | Assay Type | Reference |

| Y1R | >100 | Calcium Mobilization | |

| Y2R | >100 | Calcium Mobilization | |

| Y5R | >100 | Calcium Mobilization |

Neuropeptide Y4 Receptor (Y4R) Signaling Pathways

The Y4R primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA) and altered transcription of target genes via the transcription factor CREB.

In some cellular contexts, the Y4R can also couple to the Gq family of G-proteins. This leads to the activation of Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Visualizing Y4R Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by Y4R activation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cell Culture

-

Cell Line: HEK293 cells stably expressing the human Neuropeptide Y4 receptor (Y4R).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit PP-induced increases in intracellular calcium.

-

Cell Plating: Seed Y4R-HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubate overnight.

-

Dye Loading: Aspirate the growth medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 5 µL of the compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). Add 5 µL of Pancreatic Polypeptide (PP) at a concentration that elicits a submaximal response (EC80) to all wells. Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

-

Data Analysis: The antagonist activity of this compound is determined by measuring the inhibition of the PP-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Accumulation Assay

This assay determines the ability of this compound to block the PP-induced inhibition of cAMP production.

-

Cell Plating: Seed Y4R-HEK293 cells into 384-well white-walled plates at a density of 5,000 cells per well and incubate overnight.

-

Compound and Agonist Incubation: Aspirate the growth medium and add 10 µL of assay buffer (HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor) containing serial dilutions of this compound. Incubate for 15 minutes at room temperature. Then, add 5 µL of assay buffer containing PP at its EC80 concentration and 5 µL of 4 µM forskolin (to stimulate cAMP production). Incubate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

-

Data Analysis: The antagonist effect of this compound is quantified by its ability to reverse the PP-mediated inhibition of forskolin-stimulated cAMP accumulation. IC50 values are calculated from the concentration-response curves.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Y4R function. Its selective allosteric antagonism allows for the precise modulation of Y4R signaling, facilitating a deeper understanding of its role in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their studies.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-VU0637120 in Neuropeptide Y Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) and its receptors play a crucial role in a variety of physiological processes, including appetite regulation, energy homeostasis, and anxiety. The NPY receptor family consists of several G-protein coupled receptor (GPCR) subtypes, with the Y4 receptor (Y4R) being a key target for therapeutic intervention in metabolic diseases. This technical guide provides an in-depth overview of the role of (S)-VU0637120, a selective allosteric antagonist of the NPY Y4 receptor. We will delve into its pharmacological properties, the signaling pathways it modulates, and the detailed experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of NPY signaling.

Introduction to Neuropeptide Y Signaling and the Y4 Receptor

The neuropeptide Y system is a complex network that includes the endogenous ligands NPY, peptide YY (PYY), and pancreatic polypeptide (PP), which exert their effects through at least five receptor subtypes (Y1, Y2, Y4, Y5, and Y6). The Y4 receptor is preferentially activated by pancreatic polypeptide and is primarily coupled to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Emerging evidence also suggests a potential role for the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in NPY receptor signaling. The Y4 receptor is of particular interest in the context of metabolic diseases due to its involvement in the regulation of food intake and energy balance.

This compound: A Selective Y4 Receptor Allosteric Antagonist

This compound has been identified as a potent and selective allosteric antagonist of the human NPY Y4 receptor.[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric binding site for the endogenous ligand, pancreatic polypeptide. This interaction negatively modulates the receptor's function, making this compound a valuable tool for studying the physiological roles of the Y4 receptor and a potential lead compound for the development of novel therapeutics.

Quantitative Data for this compound

The pharmacological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 2.7 µM | Human Y4 | Functional Assay (cAMP) | [1] |

| KB | 300-400 nM | Human Y4 | Binding Assay | [1] |

Table 1: Pharmacological Data for this compound at the Human Y4 Receptor

Neuropeptide Y4 Receptor Signaling Pathways

The primary signaling pathway initiated by the activation of the NPY Y4 receptor is the inhibition of adenylyl cyclase through its coupling with Gi/o proteins. This leads to a reduction in intracellular cAMP levels. Additionally, evidence suggests potential cross-talk with other signaling cascades, including the MAPK/ERK pathway.

Figure 1: NPY Y4 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.

Radioligand Binding Assay (for KB Determination)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the NPY Y4 receptor.

Materials:

-

HEK293 cells stably expressing the human NPY Y4 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Radioligand: [¹²⁵I]-Pancreatic Polypeptide.

-

Non-specific binding control: High concentration of unlabeled Pancreatic Polypeptide (e.g., 1 µM).

-

Test compound: this compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hY4R cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

This compound at a range of concentrations.

-

[¹²⁵I]-Pancreatic Polypeptide at a concentration near its Kd.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of unlabeled Pancreatic Polypeptide.

-

-

Incubate the plate for 90 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the KB value using the Cheng-Prusoff equation: KB = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for the Radioligand Binding Assay.

Functional Assay (for IC50 Determination)

This protocol describes a cell-based functional assay to measure the inhibitory effect of this compound on pancreatic polypeptide-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells co-expressing the human NPY Y4 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Forskolin (an adenylyl cyclase activator).

-

Pancreatic Polypeptide (human).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., HBSS).

-

Luminometer.

Procedure:

-

Cell Culture and Plating:

-

Culture the CHO-K1-hY4R-GloSensor™ cells according to standard protocols.

-

Seed the cells into 384-well white, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

-

-

Assay Protocol:

-

Equilibrate the cells with the GloSensor™ cAMP reagent in assay buffer for 2 hours at room temperature.

-

Add this compound at a range of concentrations to the wells and incubate for 15 minutes.

-

Stimulate the cells with a mixture of Pancreatic Polypeptide (at its EC₈₀ concentration) and a low concentration of forskolin (to potentiate the signal).

-

Incubate for 15 minutes at room temperature.

-

-

Signal Detection:

-

Measure the luminescence signal using a luminometer. The signal is inversely proportional to the level of cAMP inhibition.

-

-

Data Analysis:

-

Normalize the data to the control wells (cells treated with PP and forskolin but no antagonist).

-

Plot the normalized response against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Figure 3: Workflow for the cAMP Functional Assay.

Conclusion

This compound is a valuable pharmacological tool for the investigation of NPY Y4 receptor function. Its characterization as a selective allosteric antagonist provides a unique mechanism of action that can be leveraged for both basic research and therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to further explore the role of the NPY Y4 receptor in health and disease. Future in vivo studies with this compound will be crucial to translate the in vitro findings to a physiological context and to fully assess its therapeutic potential.

References

The Role of (S)-VU0637120 in Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes and obesity, are characterized by dysregulated energy homeostasis. A key player in this regulation is the cholinergic system, which modulates insulin secretion from pancreatic β-cells. While the M3 muscarinic acetylcholine receptor (mAChR) has been a primary focus, emerging evidence highlights a significant role for the M5 subtype in this process. (S)-VU0637120, a selective M5 negative allosteric modulator (NAM), represents a critical chemical probe for dissecting the precise function of the M5 receptor in metabolic control. This technical guide provides an in-depth overview of the core pharmacology of M5 NAMs, relevant signaling pathways, and detailed experimental protocols for utilizing these tools to investigate metabolic diseases. Although direct metabolic studies using this compound are not yet widely published, this guide leverages data from the well-characterized and highly selective M5 NAM, ML375, as a proxy to illustrate its potential applications.

Mechanism of Action: M5 Receptor Signaling

The M5 muscarinic receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand acetylcholine (ACh), preferentially couples to the Gq/11 protein.[1][2] This initiates a downstream signaling cascade crucial for cellular responses, including the modulation of insulin secretion.

Activation of the Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ is a primary trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.[4] DAG, in turn, activates protein kinase C (PKC), which further sensitizes the secretory machinery to Ca2+, enhancing insulin release.[1][4]

This compound, as a negative allosteric modulator, does not compete directly with acetylcholine at the orthosteric binding site. Instead, it binds to a distinct, allosteric site on the M5 receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine, thereby dampening the entire downstream signaling cascade. By selectively inhibiting M5 receptor activity, this compound allows researchers to isolate the specific contribution of this receptor subtype to metabolic processes.

Pharmacological Data: Selectivity and Potency

The utility of a chemical probe is defined by its potency and selectivity for the target of interest. While specific data for this compound in metabolic assays is emerging, the compound ML375 serves as an excellent benchmark for a selective M5 NAM. Its pharmacological profile underscores the ability to inhibit M5 receptors without significantly affecting other muscarinic subtypes, which is critical for attributing observed effects solely to M5 modulation.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| ML375 | Human M5 | Functional (Ca2+ Mobilization) | 300 | >100-fold vs M1, M2, M3, M4 | [5] |

| Rat M5 | Functional (Ca2+ Mobilization) | 790 | >38-fold vs M1, M2, M3, M4 | [5] | |

| Human M1, M2, M3, M4 | Functional (Ca2+ Mobilization) | >30,000 | - | [5] |

Table 1: Pharmacological profile of the selective M5 NAM, ML375.

Application in Metabolic Disease Research

The expression of M5 receptors on human pancreatic β-cells positions them as direct regulators of insulin secretion.[1][6] Studies have shown that endogenous acetylcholine released within the islet can stimulate β-cells via both M3 and M5 receptors.[1] Therefore, using an M5-selective NAM like this compound allows for the precise investigation of:

-

The specific contribution of M5 to glucose-stimulated insulin secretion (GSIS).

-

The potential interplay between M3 and M5 receptor signaling in β-cells.

-

The downstream effects of M5 inhibition on whole-body glucose homeostasis.

-

The therapeutic potential of modulating M5 activity for conditions like type 2 diabetes.

Key Experimental Protocols

The following protocols are foundational for investigating the role of M5 receptors in metabolic regulation using a selective NAM.

In Vitro Dynamic Insulin Secretion from Isolated Pancreatic Islets

This protocol allows for the high-resolution measurement of insulin secretion from isolated islets in response to various stimuli, providing insight into the direct effects of the M5 NAM on β-cell function.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from either human donors or rodents using established collagenase digestion and density gradient centrifugation methods.

-

Islet Culture: Culture isolated islets for 24-48 hours prior to the experiment to allow for recovery.

-

Perifusion System Setup:

-

Prepare a perifusion system with multiple channels, allowing for simultaneous testing of control and experimental conditions.

-

Maintain the system at 37°C and continuously gas the perifusion buffer (e.g., Krebs-Ringer Bicarbonate buffer, KRB) with 95% O2 / 5% CO2.

-

-

Islet Loading: Place a specific number of size-matched islets (e.g., 100-200 islet equivalents, IEQ) into each perifusion chamber.

-

Equilibration: Perifuse the islets with basal (low) glucose KRB (e.g., 2.8 mM glucose) for at least 60 minutes at a constant flow rate (e.g., 100 µL/min) to establish a stable baseline of insulin secretion.

-

Experimental Phase:

-

Baseline: Continue perifusion with basal glucose and collect fractions every 1-5 minutes for 10-20 minutes.

-

Stimulation: Switch to a high glucose KRB (e.g., 16.7 mM glucose) to induce GSIS. To test the effect of the M5 NAM, include the compound (e.g., this compound or ML375 at a final concentration of 1-10 µM) and/or a cholinergic agonist (e.g., Carbachol) in the perifusion buffer.

-

Fraction Collection: Collect effluent fractions at high frequency (e.g., every 1-2 minutes) to capture the biphasic insulin secretion profile.

-

Washout: Return to basal glucose KRB to allow secretion to return to baseline.

-

-

Insulin Measurement: Quantify the insulin concentration in each collected fraction using a sensitive method like an ELISA or radioimmunoassay.

-

Data Analysis: Plot insulin secretion rate over time. Quantify key parameters such as basal secretion, first-phase peak, second-phase total secretion, and the area under the curve (AUC). Compare these parameters between control and M5 NAM-treated groups.[7][8][9]

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard method to assess how an organism handles a glucose load, providing a holistic view of insulin secretion and sensitivity. Incorporating an M5 NAM allows for the investigation of the receptor's role in whole-body glucose homeostasis.

Methodology:

-

Animal Acclimatization: Acclimate male C57BL/6J mice (or a relevant disease model) to handling for at least one week prior to the experiment.

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample (Time 0) by tail tipping. Measure blood glucose using a standard glucometer.

-

Compound Administration: Administer the M5 NAM (e.g., ML375) or vehicle control via an appropriate route (e.g., intraperitoneal injection, i.p.). The dosage and timing should be based on the compound's pharmacokinetic profile. For a compound like ML375 with a long half-life, administration may occur 1-2 hours prior to the glucose challenge.

-

Glucose Challenge: At the designated time post-drug administration, administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

-

Glucose Measurement: Measure blood glucose at each time point.

-

Data Analysis: Plot blood glucose concentration versus time for both vehicle and M5 NAM-treated groups. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A significant difference in the AUC between groups would indicate a role for the M5 receptor in glucose tolerance.[10]

Expected Outcomes and Interpretation

-

In Vitro: Based on the known stimulatory role of cholinergic signaling, application of an M5 NAM like this compound is expected to reduce the potentiation of glucose-stimulated insulin secretion that is mediated by acetylcholine or other cholinergic agonists. This would manifest as a lower peak and/or reduced total insulin secretion during the stimulation phase in the perifusion assay compared to controls.

-

In Vivo: In an OGTT, inhibition of M5 receptors on β-cells could lead to a blunted insulin response to the glucose load. This would likely result in impaired glucose tolerance , characterized by a higher and more prolonged elevation of blood glucose levels following the glucose challenge in the M5 NAM-treated group compared to the vehicle group.

Conclusion and Future Directions

The M5 muscarinic receptor is a compelling, yet underexplored, target in the complex network regulating metabolic homeostasis. Selective M5 negative allosteric modulators, such as this compound and ML375, are invaluable tools for elucidating its specific functions. By using the protocols detailed in this guide, researchers can precisely probe the contribution of M5 signaling to insulin secretion and glucose control. Future studies should aim to characterize the metabolic phenotype of M5 receptor knockout mice, explore the receptor's role in different metabolic states (e.g., obesity and insulin resistance), and investigate the potential of M5-targeted therapeutics for the management of metabolic diseases.

References

- 1. Control of Insulin Secretion by Cholinergic Signaling in the Human Pancreatic Islet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. journals.ed.ac.uk [journals.ed.ac.uk]

- 6. Control of insulin secretion by cholinergic signaling in the human pancreatic islet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. miR-375 maintains normal pancreatic α- and β-cell mass - PMC [pmc.ncbi.nlm.nih.gov]

(S)-VU0637120 and Its Effects on Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120, also known as ML375, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is uniquely expressed on dopaminergic neurons in the midbrain, particularly in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), suggesting a significant role in modulating dopamine release and reward pathways.[1][3] While extensively investigated for its potential in treating substance use disorders, the direct effects of this compound on appetite regulation and energy homeostasis remain an emerging area of research. This technical guide synthesizes the current understanding of this compound, its mechanism of action, the known roles of the M5 receptor in reward and feeding behavior, and the potential implications for appetite regulation. We provide a compilation of available data, detail relevant experimental protocols, and present signaling pathway diagrams to facilitate further investigation in this field.

Introduction to this compound

This compound (ML375) was identified through a high-throughput screening effort as the first selective NAM for the M5 muscarinic acetylcholine receptor.[1] Its high selectivity for M5 over other muscarinic receptor subtypes (M1-M4) and its ability to cross the blood-brain barrier make it a valuable pharmacological tool for elucidating the physiological functions of the M5 receptor in the CNS.[1]

Table 1: Pharmacological Properties of this compound (ML375)

| Property | Value | Reference |

| Target | M5 Muscarinic Acetylcholine Receptor | [1][2] |

| Action | Negative Allosteric Modulator (NAM) | [1][2] |

| Human M5 IC50 | 300 nM | [1][3] |

| Rat M5 IC50 | 790 nM | [1] |

| Selectivity | >100-fold vs M1-M4 (IC50 > 30 µM) | [1] |

| CNS Penetration | High | [1] |

The M5 Receptor and Its Role in Reward and Motivation

The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G proteins.[1] Its localization on dopaminergic neurons in the VTA and SNc, key components of the mesolimbic dopamine system, places it in a critical position to modulate reward, motivation, and reinforcement learning.[1][3]

Activation of M5 receptors is thought to potentiate dopamine release in downstream areas like the nucleus accumbens (NAc).[4] This modulation of the dopaminergic reward pathway is central to the reinforcing properties of drugs of abuse. Studies using M5 receptor knockout mice have shown reduced reinforcing effects of cocaine and morphine.[3] Furthermore, treatment with the M5 NAM, ML375, has been shown to attenuate the self-administration of cocaine, ethanol, and opioids in preclinical models.[5][6][7]

Effects of M5 Receptor Modulation on Feeding and Appetite

The link between the M5 receptor and the regulation of appetite is less direct than its role in drug reward. Appetite and feeding behavior are complex processes regulated by both homeostatic mechanisms (energy balance) and hedonic or reward-driven factors. The dopaminergic reward system, where the M5 receptor plays a modulatory role, is heavily implicated in the hedonic aspects of feeding, particularly the motivation to consume palatable foods.[1][2][8]

Preclinical Evidence

Direct studies investigating the effects of this compound on food intake and body weight are limited. However, some key findings from related research provide important insights:

-

M5 Knockout Mice: Studies on M5 receptor knockout (M5-/-) mice have shown no significant differences in food intake or body weight compared to wild-type littermates, suggesting that M5 receptor signaling may not be essential for basal homeostatic feeding.[3] This contrasts with the significant reductions observed in drug-seeking behaviors in these same animals.

-

ML375 and Sucrose Responding: In a study evaluating the effect of ML375 on oxycodone self-administration, the compound did not affect sucrose pellet-maintained responding on a progressive ratio schedule.[6][7] This finding suggests that M5 receptor antagonism may selectively reduce the motivation for potent reinforcers like drugs of abuse, with less impact on natural rewards like palatable food under certain conditions.

-

Cholinergic Modulation of Feeding: The broader cholinergic system in the nucleus accumbens is known to play a role in food-directed behaviors.[9] Blockade of muscarinic receptors in the NAc with non-selective antagonists like scopolamine has been shown to reduce food consumption.[10] However, these effects are not specific to the M5 receptor and may involve other muscarinic subtypes that are more broadly expressed.

Table 2: Summary of Preclinical Findings on M5 Modulation and Feeding Behavior

| Model/Compound | Experimental Paradigm | Key Findings | Reference |

| M5 Knockout Mice | Home cage feeding | No effect on food intake or body weight. | [3] |

| This compound (ML375) | Progressive ratio for sucrose pellets | Did not affect responding for sucrose pellets. | [6][7] |

| Scopolamine (non-selective muscarinic antagonist) | Intra-NAc infusion | Decreased food consumption. | [10] |

Signaling Pathways

M5 Receptor Signaling Cascade

The M5 receptor, upon binding acetylcholine, activates the Gq/11 G-protein. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the efficacy of acetylcholine-mediated signaling through this pathway.

Caption: M5 Receptor Signaling Pathway.

M5 Receptor Modulation of the Dopaminergic Reward Pathway and Appetite

The M5 receptor, located on VTA dopaminergic neurons, modulates the release of dopamine in the nucleus accumbens. This pathway is critical for processing reward and motivation, including that for palatable food. Negative allosteric modulation of the M5 receptor by this compound is hypothesized to dampen this dopamine release, thereby potentially reducing the motivation to seek and consume highly rewarding foods. This effect is thought to be more pronounced for artificial, potent reinforcers like drugs of abuse than for natural rewards.

Caption: M5 Modulation of the Dopamine Reward Pathway in Appetite.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous evaluation of this compound's effects on appetite and metabolic parameters. Below are outlines of key experimental workflows.

In Vivo Rodent Food Intake and Body Weight Study

This protocol is designed to assess the acute and chronic effects of this compound on food consumption, water intake, and body weight in rodents.

Caption: Experimental Workflow for In Vivo Food Intake Study.

Methodology:

-

Animal Model: Male and female C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.

-

Housing: Single housing in metabolic cages to allow for precise measurement of food and water intake and collection of urine and feces if needed.

-

Diet: Standard chow or a high-fat diet to assess effects on both homeostatic and hedonic feeding.

-

Acclimation: Animals are acclimated to the housing conditions and handling for at least one week before the start of the experiment.

-

Baseline Measurements: Food and water intake and body weight are recorded daily for 3-5 days to establish a stable baseline.

-

Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline) and administered via intraperitoneal (i.p.) or oral (p.o.) gavage. A vehicle control group is included.

-

Acute Study: Following a single dose of this compound or vehicle, food and water intake are measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Chronic Study: this compound or vehicle is administered daily for a period of 14 to 28 days. Food and water intake are measured daily, and body weight is measured weekly.

-

Data Analysis: Data are analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the effects of this compound to the vehicle control.

Progressive Ratio Schedule for Food Reward

This protocol assesses the motivation of an animal to work for a food reward, providing insights into the hedonic valuation of food.

Methodology:

-

Apparatus: Standard operant conditioning chambers equipped with levers, a food pellet dispenser, and a house light.

-

Training:

-

Magazine Training: Animals are trained to retrieve food pellets from the dispenser.

-

Fixed Ratio (FR) Training: Animals are trained to press a lever for a food reward on a fixed ratio schedule (e.g., FR1, where one press yields one pellet), gradually increasing to FR5.

-

-

Progressive Ratio (PR) Testing:

-

Once stable responding is achieved on the FR schedule, animals are switched to a PR schedule.

-

On a PR schedule, the number of lever presses required to obtain each subsequent reward increases progressively.

-

The "breakpoint" is the highest number of lever presses an animal completes for a single reward before ceasing to respond for a set period. The breakpoint is a measure of the reinforcing efficacy of the food reward.

-

-

Drug Testing: Animals are treated with this compound or vehicle prior to the PR session, and the effect on the breakpoint is measured.

Future Directions and Conclusion

The selective M5 NAM this compound presents a unique tool to dissect the role of the M5 muscarinic receptor in complex behaviors. While current evidence strongly supports a role for M5 in modulating the rewarding effects of drugs of abuse, its direct impact on appetite and energy homeostasis is not yet fully understood. The lack of a significant phenotype in M5 knockout mice in terms of baseline feeding suggests that the M5 receptor may not be a primary regulator of homeostatic appetite. However, its influence on the dopaminergic reward system points to a potential role in modulating the intake of highly palatable, rewarding foods, a key factor in the development of obesity in an environment of readily available, energy-dense foods.

Future research should focus on:

-

Directly assessing the effects of this compound on food intake and body weight using detailed protocols such as those outlined above, including the use of different diets (standard chow vs. high-fat/high-sugar).

-

Investigating the impact of this compound on meal patterns , including meal size, duration, and frequency, to understand the behavioral mechanisms underlying any changes in food intake.

-

Exploring the interaction between M5 receptor signaling and known appetite-regulating pathways in the hypothalamus, including neuropeptidergic systems such as NPY/AgRP and POMC neurons.

-

Utilizing more complex behavioral paradigms , such as food choice and demand elasticity tasks, to further probe the role of M5 in the motivation for and economic value of different food rewards.

References

- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study Protocol effectiveness of a nutritional intervention based on encouraging the consumption of unprocessed and minimally processed foods and the practice of physical activities for appropriate weight gain in overweight, adult, pregnant women: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Housing matters: Experimental variables shaping metabolism in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic M5 receptors modulate ethanol seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods and models for metabolic assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med-associates.com [med-associates.com]

- 9. Progressive-ratio Responding for Palatable High-fat and High-sugar Food in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Discovery and Development of (S)-VU0637120 (ML375): A First-in-Class Selective M5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of (S)-VU0637120, also known as ML375, the first selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. The identification of this compound emerged from a functional high-throughput screening campaign followed by extensive structure-activity relationship (SAR) optimization. This molecule has demonstrated sub-micromolar potency, high selectivity for the M5 receptor over other muscarinic subtypes, and central nervous system (CNS) penetration, making it a valuable pharmacological tool for investigating M5 receptor function and a potential lead for the development of novel therapeutics for CNS disorders such as schizophrenia and substance use disorder. This document provides a comprehensive overview of the synthesis, mechanism of action, key in vitro and in vivo experimental data, and detailed experimental protocols related to the development of this compound.

Introduction

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. While the roles of M1-M4 receptors are relatively well-characterized, the physiological functions of the M5 receptor have remained largely enigmatic due to a lack of selective pharmacological tools. The M5 receptor is of particular interest as it is the only muscarinic receptor subtype expressed on dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area, key regions of the brain's reward circuitry. This localization suggests a potential role for M5 in modulating dopamine release and, consequently, in the pathophysiology of conditions like schizophrenia and addiction.

The development of subtype-selective ligands for muscarinic receptors has been challenging due to the highly conserved orthosteric binding site for acetylcholine. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising strategy to achieve subtype selectivity. This compound (ML375) was identified as the first potent and selective negative allosteric modulator of the M5 receptor, providing a critical tool to probe the function of this receptor subtype.[1]

Discovery and Synthesis

The discovery of this compound was the result of a multi-step process involving high-throughput screening and subsequent chemical optimization.

High-Throughput Screening (HTS)

A functional high-throughput screen was conducted to identify compounds that inhibit the M5 receptor. The assay utilized a cell line stably expressing the human M5 receptor and measured changes in intracellular calcium levels upon receptor activation. This calcium mobilization assay is a robust method for detecting the activity of Gq-coupled receptors like M5.[2][3]

Synthesis of this compound (ML375)

The chemical synthesis of this compound involves a multi-step sequence starting from 2-(4-chlorobenzoyl)benzoic acid. The racemic core is first synthesized, followed by chiral separation to isolate the biologically active (S)-enantiomer.[1]

Experimental Protocol: Synthesis of Racemic 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one [1]

-

Step 1: Synthesis of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one. A mixture of 2-(4-chlorobenzoyl)benzoic acid (5.21 g, 20.0 mmol) and ethylenediamine (2.67 mL, 40.0 mmol) in toluene (30 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g). The reaction mixture is heated to reflux with a Dean-Stark trap to remove water for 4 hours. After cooling, the mixture is dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography.

-

Step 2: Acylation. To a solution of 9b-(4-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (15 mg, 0.053 mmol) and diisopropylethylamine (18 μL, 0.105 mmol) in dichloromethane (0.53 mL), 3,4-difluorobenzoyl chloride (9.9 μL, 0.079 mmol) is added. The reaction is stirred at room temperature for 2 hours. The reaction is then quenched with methanol and concentrated. The crude product is purified by preparative liquid chromatography to yield the racemic product.

Experimental Protocol: Chiral Separation [1]

The racemic mixture is resolved into its individual enantiomers using chiral supercritical fluid chromatography (SFC).

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the M5 receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and, in doing so, reduces the affinity and/or efficacy of the endogenous ligand.

The M5 receptor is a Gq-coupled GPCR. Upon activation by an agonist like acetylcholine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response. As a negative allosteric modulator, this compound attenuates this signaling cascade.

In Vitro Characterization

Potency and Selectivity

The potency and selectivity of this compound were determined using in vitro functional assays. The compound displays sub-micromolar potency at the human M5 receptor and excellent selectivity over the other human muscarinic receptor subtypes (M1-M4).[1]

| Receptor | IC50 (nM) |

| Human M5 | 300 |

| Rat M5 | 790 |

| Human M1 | > 30,000 |

| Human M2 | > 30,000 |

| Human M3 | > 30,000 |

| Human M4 | > 30,000 |

| Table 1: In Vitro Potency and Selectivity of this compound [1] |

Experimental Protocols

Calcium Mobilization Assay

This assay was used for the high-throughput screen and for determining the IC50 values.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M5 receptor are plated in 384-well microplates and grown to confluency.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

-

Compound Addition: this compound is added to the wells at various concentrations and incubated for a specified period.

-

Agonist Stimulation: An M5 receptor agonist (e.g., carbachol) is added to the wells to stimulate the receptor.

-

Fluorescence Reading: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The IC50 values are calculated from the concentration-response curves.

Electrophysiology Assay

Patch-clamp electrophysiology can be used to further characterize the modulatory effects of this compound on M5 receptor-mediated ion channel activity.

-

Cell Preparation: Cells expressing the M5 receptor are prepared for patch-clamp recording.

-

Whole-Cell Recording: The whole-cell patch-clamp configuration is established to measure membrane currents.

-

Agonist Application: An M5 agonist is applied to the cell to elicit a current response.

-

NAM Application: this compound is co-applied with the agonist to determine its effect on the agonist-induced current.

-

Data Acquisition and Analysis: The current amplitudes are measured and analyzed to quantify the negative allosteric modulation.

In Vivo Characterization

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in rats and monkeys to assess its suitability for in vivo studies. The compound exhibits good CNS penetration.[1]

| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Brain/Plasma Ratio |

| Rat | 10 | p.o. | 80 | 1200 | 45000 | 2.5 |

| Monkey | 3 | p.o. | 10 | 800 | 8000 | N/A |

| Table 2: Pharmacokinetic Parameters of this compound [4] |

In Vivo Efficacy

The central effects of this compound have been investigated in preclinical models of drug addiction. For instance, it has been shown to reduce cocaine self-administration in rats, suggesting that M5 receptor modulation may be a viable therapeutic strategy for substance use disorders.[5]

Experimental Protocol: Cocaine Self-Administration in Rats [5]

-

Animal Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters in the jugular vein.

-

Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.

-

Drug Administration: this compound is administered to the rats prior to the self-administration session.

-

Data Collection: The number of lever presses and cocaine infusions are recorded during the session.

-

Data Analysis: The effect of this compound on cocaine self-administration is determined by comparing the number of infusions in treated versus vehicle-treated animals.

Logical Workflow for Discovery

The discovery of this compound followed a logical and systematic drug discovery process.

Conclusion

This compound (ML375) represents a landmark achievement in muscarinic receptor pharmacology as the first selective M5 negative allosteric modulator. Its discovery has provided the scientific community with a crucial tool to dissect the physiological and pathophysiological roles of the M5 receptor, particularly in the context of CNS disorders. The data presented in this technical guide highlight its potent and selective in vitro profile, as well as its promising in vivo activity in preclinical models. Further research with this compound and its analogs will undoubtedly continue to shed light on the therapeutic potential of targeting the M5 muscarinic receptor.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective inhibition of M5 muscarinic acetylcholine receptors attenuates cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-VU0637120: A Technical Guide for its Application as a Selective Y4 Receptor Negative Allosteric Modulator in GPCR Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-VU0637120 is a first-in-class, selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R).[1][2] As a tool compound, it offers a valuable resource for investigating the physiological roles of the Y4R and for the development of novel therapeutics targeting metabolic diseases such as obesity.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Core Properties of this compound

This compound acts as an antagonist at the Y4 receptor, effectively diminishing the binding response of the endogenous ligand, pancreatic polypeptide (PP).[3] It binds to an allosteric site located within the transmembrane core of the Y4R, distinct from the orthosteric binding site of PP.[1][2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Receptor/Assay Condition | Reference |

| IC50 | 2.7 µM | Human Y4 Receptor / Calcium Mobilization Assay | [3] |

| KB | 300 - 400 nM | Human Y4 Receptor / Allosteric Site Binding | [3] |

Signaling Pathways of the Neuropeptide Y4 Receptor

The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway by endogenous ligands like Pancreatic Polypeptide (PP) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This subsequently leads to an increase in intracellular calcium concentrations. This compound, as a negative allosteric modulator, attenuates these signaling cascades initiated by the endogenous agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-VU0637120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-VU0637120 is a pioneering pharmacological tool, identified as the first selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R). This document provides a comprehensive in vitro characterization of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols for its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Pharmacological Profile of this compound

This compound acts as a negative allosteric modulator, binding to a site on the Y4 receptor distinct from the orthosteric binding site of the endogenous ligand, pancreatic polypeptide (PP). This allosteric binding results in a reduction of the receptor's response to PP.

Quantitative Pharmacological Data

The in vitro potency and binding affinity of this compound have been determined through various functional and binding assays.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 2.7 µM | Functional Antagonism | Not Specified | Inhibition of pancreatic polypeptide-induced response. |

| Kb | 300-400 nM | Allosteric Binding | Not Specified | Determined from the allosteric modulation of endogenous ligand binding. |

Neuropeptide Y4 Receptor Signaling

The neuropeptide Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the Y4 receptor by its endogenous ligand, pancreatic polypeptide, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca2+) mobilization. This compound, as a negative allosteric modulator, attenuates these signaling cascades in the presence of an agonist.

Y4 Receptor Signaling Pathway Diagram

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize this compound.

Cell Culture

-

Cell Line: HEK293 or CHO cells stably expressing the human neuropeptide Y4 receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

cAMP Accumulation Assay (for Gi Signaling)

This assay measures the inhibition of forskolin-stimulated cAMP production to determine the Gi-coupling activity of the Y4 receptor and the inhibitory effect of this compound.

Materials:

-

HEK293-hY4R cells

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Pancreatic Polypeptide (PP)

-

This compound

-

Forskolin

-

IBMX (3-isobutyl-1-methylxanthine)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

Procedure:

-

Seed HEK293-hY4R cells in a 384-well white opaque plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.

-

Add a sub-maximal concentration of PP (e.g., EC20 or EC50) in the presence of a fixed concentration of forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM).

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.

-

Data are normalized to the forskolin-only response (100%) and basal levels (0%). IC50 values are calculated using a non-linear regression analysis.

Intracellular Calcium Mobilization Assay (for Gq Signaling)

This assay measures changes in intracellular calcium concentration to assess the Gq-coupling of the Y4 receptor and the modulatory effect of this compound.

Materials:

-

CHO-hY4R cells

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid

-

Pancreatic Polypeptide (PP)

-

This compound

Procedure:

-

Seed CHO-hY4R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM (e.g., 2 µM) in the presence of probenecid (e.g., 2.5 mM) for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at room temperature.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

-

Add varying concentrations of PP and continue to monitor fluorescence intensity over time.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is recorded. Data are analyzed to determine the effect of this compound on the agonist-induced calcium response.

Experimental Workflow Diagram

Summary and Conclusion